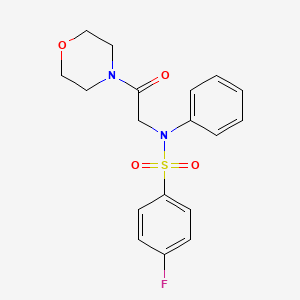

![molecular formula C19H22FN3O2 B2357856 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide CAS No. 866136-83-6](/img/structure/B2357856.png)

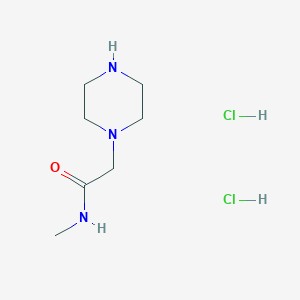

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

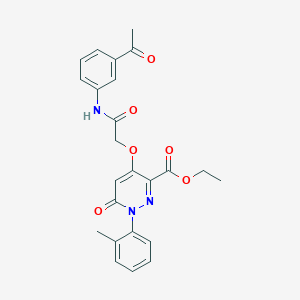

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide, also known as FMPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. FMPA is a piperazine derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Anticancer Potential

A significant area of research for derivatives related to N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide is in the field of anticancer agents. Studies have shown that certain substituted derivatives exhibit cytotoxic properties against various human cancer cell lines, such as breast, colorectal, and colon cancers. Specifically, modifications like methoxy group substitution have been found to enhance activity against these cell lines (Aliabadi et al., 2010).

Radioligand Development for Imaging

Another notable application is in the development of radioligands for imaging purposes. Certain derivatives have been used in synthesizing radioligands, like [18F]PBR111, for positron emission tomography (PET) imaging. These compounds have been beneficial in imaging translocator proteins, potentially aiding in the understanding of various physiological and pathological processes (Dollé et al., 2008).

Antimicrobial Activity

Research into derivatives of this compound has also demonstrated promising antimicrobial activities. Some compounds have shown high activity against Mycobacterium smegmatis, a key microorganism in the study of tuberculosis (Yolal et al., 2012).

Herbicidal Applications

In the field of agriculture, certain derivatives have been synthesized and tested for herbicidal activities. These compounds target Protoporphyrinogen oxidase (Protox), a critical enzyme in plants, suggesting potential use as herbicides (Luo et al., 2008).

Versatility in Organic Synthesis

The compound and its derivatives also find applications in organic synthesis. They have been used as building blocks for the synthesis of various fluorinated heterocyclic compounds, demonstrating their versatility and utility in developing new chemical entities (Shi et al., 1996).

Mechanism of Action

Target of Action

The primary target of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including memory and learning . By increasing acetylcholine levels, the compound may enhance these cognitive functions .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it may be able to cross the blood-brain barrier and exert its effects in the brain

Result of Action

The primary result of the action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide is the inhibition of AChE , leading to increased levels of acetylcholine . This can enhance cholinergic neurotransmission, potentially improving cognitive function . The compound has shown promise as a potential treatment for conditions characterized by cognitive decline, such as Alzheimer’s disease .

properties

IUPAC Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-25-14-19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAUFIGMQNFCRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326385 |

Source

|

| Record name | N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866136-83-6 |

Source

|

| Record name | N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)